molecular formula C12H17NO4 B5688619 ethyl 4-acetyl-5-(methoxymethyl)-3-methyl-1H-pyrrole-2-carboxylate

ethyl 4-acetyl-5-(methoxymethyl)-3-methyl-1H-pyrrole-2-carboxylate

Cat. No. B5688619
M. Wt: 239.27 g/mol
InChI Key: AOFRRMMNKLNHOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-acetyl-5-(methoxymethyl)-3-methyl-1H-pyrrole-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EMME, and it belongs to the family of pyrrole derivatives.

Mechanism of Action

The mechanism of action of EMME is not fully understood, but it is believed to act as an inhibitor of certain enzymes in the body. This inhibition leads to a reduction in the activity of these enzymes, which can have various biochemical and physiological effects.
Biochemical and Physiological Effects:
EMME has been shown to have various biochemical and physiological effects in laboratory experiments. It has been found to have antioxidant properties and can scavenge free radicals in the body. It has also been shown to have anti-inflammatory properties and can reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

EMME has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in high yields and purity. It is also relatively inexpensive compared to other compounds used in scientific research. However, one of the limitations of EMME is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on EMME. One area of interest is its potential use as a therapeutic agent for various diseases. EMME has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of conditions such as arthritis and cardiovascular disease. Another area of interest is the development of new synthesis methods for EMME that are more efficient and environmentally friendly.
Conclusion:
In conclusion, EMME is a chemical compound that has significant potential for use in various fields of scientific research. Its synthesis method has been extensively studied and optimized, and it has been shown to have various biochemical and physiological effects in laboratory experiments. There are several future directions for research on EMME, including its potential use as a therapeutic agent and the development of new synthesis methods.

Synthesis Methods

The synthesis of EMME involves the reaction of 2-methylpyrrole with ethyl acetoacetate and formaldehyde in the presence of an acid catalyst. The product obtained is then treated with sodium hydroxide to yield EMME. This synthesis method has been extensively studied and optimized to obtain high yields and purity of EMME.

Scientific Research Applications

EMME has been studied extensively for its potential applications in various fields of scientific research. One of the major areas of application is in the field of organic synthesis. EMME has been used as a key intermediate in the synthesis of various natural products and pharmaceuticals.

properties

IUPAC Name

ethyl 4-acetyl-5-(methoxymethyl)-3-methyl-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-5-17-12(15)11-7(2)10(8(3)14)9(13-11)6-16-4/h13H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFRRMMNKLNHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)COC)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-acetyl-5-(methoxymethyl)-3-methyl-1H-pyrrole-2-carboxylate

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